molecular formula C20H19N5O B2495933 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034537-38-5

3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2495933
CAS No.: 2034537-38-5
M. Wt: 345.406
InChI Key: ROIMQMIJYZVJCQ-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
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Biological Activity

The compound 3-(4-cyanophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H18_{18}N4_4O2_2
  • Molecular Weight : 346.4 g/mol
PropertyValue
Molecular FormulaC20_{20}H18_{18}N4_4O2_2
Molecular Weight346.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been identified as a potential androgen receptor antagonist , which suggests its role in modulating androgen signaling pathways. This modulation is critical in conditions such as prostate cancer, where androgen signaling is a significant factor in tumor growth.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole and pyridine moieties have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Cytotoxicity Studies :
    • A study reported that derivatives similar to this compound exhibited IC50 values ranging from 60 nM to 580 nM against different cancer cell lines, including gastric and breast cancer cells .
    • The presence of the pyrazole ring has been linked to enhanced cytotoxicity, likely due to its ability to interfere with key cellular processes involved in cancer progression .
  • Selectivity :
    • Certain derivatives demonstrated selective activity against specific cancer types, indicating potential for targeted therapy. For example, some compounds showed higher efficacy against liver cancer (HEPG2) compared to breast cancer (MCF) .

Other Biological Activities

In addition to anticancer properties, there are indications that this compound may possess other pharmacological activities:

  • Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory properties, suggesting potential utility in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective activities associated with pyrazole derivatives, which could be beneficial in neurodegenerative conditions.

Case Study 1: Cytotoxicity Evaluation

A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The study found that compounds with the cyanophenyl group exhibited significant cytotoxicity, particularly against gastric cancer cells (IC50 = 60 nM), highlighting their potential as therapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the pyrazole ring and the introduction of different substituents could enhance biological activity. For instance, substituents such as methoxy or chloro groups significantly increased potency against specific cancer types .

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-25-14-18(13-24-25)20-17(3-2-10-22-20)12-23-19(26)9-8-15-4-6-16(11-21)7-5-15/h2-7,10,13-14H,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIMQMIJYZVJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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